Boc-(S)-alpha-(2-furanylmethyl)-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(S)-alpha-(2-furanylmethyl)-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound features a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The presence of the 2-furanylmethyl group adds unique chemical properties, making this compound valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-alpha-(2-furanylmethyl)-proline typically involves the following steps:
Protection of Proline: The proline molecule is first protected by introducing the Boc group. This is usually achieved by reacting proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the 2-Furanylmethyl Group: The next step involves the introduction of the 2-furanylmethyl group. This can be done through a nucleophilic substitution reaction where the protected proline reacts with a 2-furanylmethyl halide (e.g., 2-furanylmethyl chloride) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-alpha-(2-furanylmethyl)-proline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Free amine.
Scientific Research Applications
Boc-(S)-alpha-(2-furanylmethyl)-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug design and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-(S)-alpha-(2-furanylmethyl)-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the amine functionality during chemical reactions, allowing selective modifications. The 2-furanylmethyl group can participate in various chemical interactions, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Boc-Proline: Lacks the 2-furanylmethyl group, making it less reactive in certain chemical reactions.
Furanylmethyl-Proline: Does not have the Boc protecting group, limiting its use in selective synthesis.
Uniqueness
Boc-(S)-alpha-(2-furanylmethyl)-proline is unique due to the combination of the Boc protecting group and the 2-furanylmethyl group. This dual functionality allows for selective protection and reactivity, making it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
(2S)-2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANFHNJFIHFCFK-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.